molecular formula C66H105OP B12541958 Tris[4-(hexadec-2-en-1-yl)phenyl](oxo)-lambda~5~-phosphane CAS No. 661451-90-7

Tris[4-(hexadec-2-en-1-yl)phenyl](oxo)-lambda~5~-phosphane

Cat. No.: B12541958
CAS No.: 661451-90-7
M. Wt: 945.5 g/mol
InChI Key: KFQONHWOQTZRES-UHFFFAOYSA-N
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Description

Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structure, which includes a phosphane core bonded to three phenyl groups, each substituted with a hexadec-2-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane typically involves the reaction of a phosphane precursor with appropriately substituted phenyl groups. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent oxidation. The process may involve multiple steps, including the preparation of the hexadec-2-en-1-yl phenyl intermediates, followed by their coupling with the phosphane core.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane can undergo various chemical reactions, including:

    Oxidation: The phosphane core can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane to its lower oxidation states.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphane core would yield phosphine oxides, while substitution reactions could introduce different functional groups onto the phenyl rings.

Scientific Research Applications

Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, influencing pathways such as electron transfer and catalysis. The specific pathways involved depend on the context of its application, whether in catalysis, drug delivery, or materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties can enhance its solubility, stability, and ability to interact with various substrates, making it particularly valuable in applications requiring specific molecular interactions.

Properties

CAS No.

661451-90-7

Molecular Formula

C66H105OP

Molecular Weight

945.5 g/mol

IUPAC Name

1-bis(4-hexadec-2-enylphenyl)phosphoryl-4-hexadec-2-enylbenzene

InChI

InChI=1S/C66H105OP/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-61-49-55-64(56-50-61)68(67,65-57-51-62(52-58-65)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)66-59-53-63(54-60-66)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h40-45,49-60H,4-39,46-48H2,1-3H3

InChI Key

KFQONHWOQTZRES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CCC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)CC=CCCCCCCCCCCCCC)C3=CC=C(C=C3)CC=CCCCCCCCCCCCCC

Origin of Product

United States

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